Hyoscyamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Crystals, mp 163 °C. Freely sol in water or alc, very slightly in chloroform, ether. /Methylnitrate/

Crystalline powder, mp 127-128 °C, dec 135 °C. Very hygroscopic. Soluble in alc, chloroform. Practically insol in ether, /N-oxide/

1 g in: ... 2 mL alcohol, 25 mL ether, 27 mL glycerol, 1 mL chloroform; also sol in benzene, in dil acids

Very soluble in ethanol; slightly soluble in chloroform; insoluble in ethyl ether

In water, 2,200 mg/l @ 25 °C

Synonyms

Canonical SMILES

Isomeric SMILES

Anticholinergic Properties:

Hyoscyamine acts as a competitive antagonist at muscarinic acetylcholine receptors, leading to anticholinergic effects. Scientists have explored these properties in various research areas:

- Motion Sickness: Hyoscyamine's ability to inhibit nausea and vomiting makes it a valuable research subject for developing antiemetic drugs for motion sickness []. Studies investigate its efficacy alone or in combination with other medications to prevent or treat motion sickness symptoms.

- Neurological Disorders: Hyoscyamine's potential role in managing symptoms of Parkinson's disease and other movement disorders is being explored due to its ability to control tremors and sialorrhea (excessive drooling) []. Research focuses on understanding its mechanism of action and potential side effects in this context.

Cognitive Enhancement:

Some research suggests that hyoscyamine might have cognitive-enhancing properties. Studies investigate its effect on memory and learning, particularly in individuals with Alzheimer's disease or other forms of dementia []. However, more research is needed to confirm these findings and determine the optimal dosage and potential side effects.

Antispasmodic Effects:

Hyoscyamine's ability to relax smooth muscles has led to its investigation as a treatment for various conditions causing spasms:

- Irritable Bowel Syndrome (IBS): Research explores hyoscyamine's effectiveness in relieving abdominal cramps and pain associated with IBS []. Studies compare its efficacy to other medications and assess its side effect profile in this patient population.

- Urinary Incontinence: Hyoscyamine's potential to relax bladder muscles is being investigated for managing urinary incontinence []. Research focuses on its efficacy and safety compared to other medications used for this condition.

Mydriasis and Cycloplegia:

Hyoscyamine can cause mydriasis (pupil dilation) and cycloplegia (paralysis of the accommodation reflex). This property makes it a useful research tool in ophthalmology:

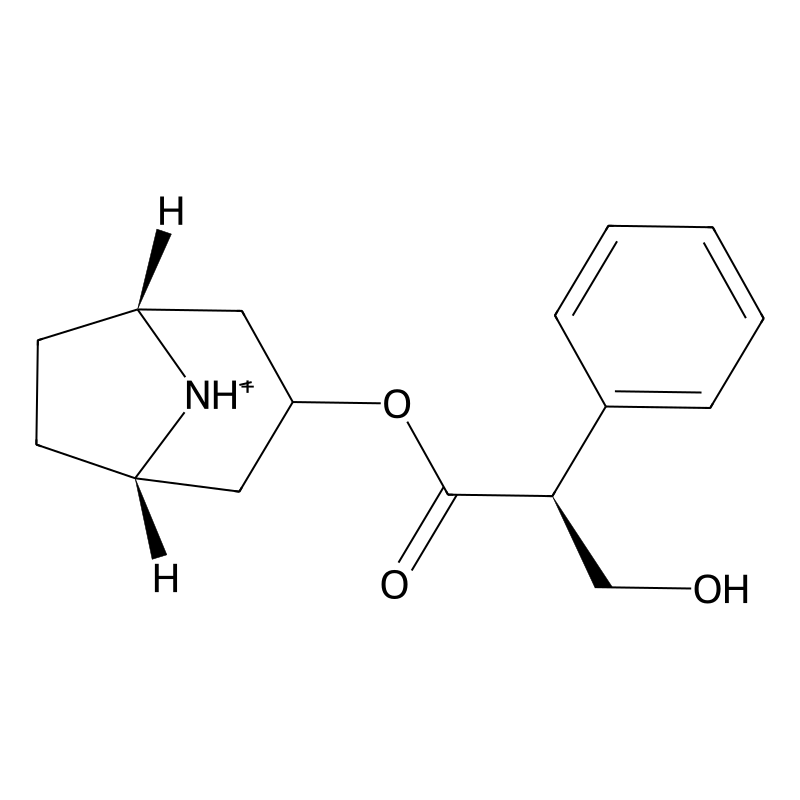

Hyoscyamine is a naturally occurring tropane alkaloid primarily found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade), Datura stramonium (jimsonweed), and Mandragora officinarum (mandrake). It is the levorotatory isomer of atropine, which means it has a specific spatial arrangement of atoms that distinguishes it from its counterpart. Hyoscyamine is classified as a secondary metabolite and has significant pharmacological properties, particularly as an anticholinergic agent. It is commonly used in medicine to treat various gastrointestinal disorders by decreasing motility and secretions in the digestive system .

Hyoscyamine acts as a competitive antagonist at muscarinic acetylcholine receptors. These receptors are involved in the parasympathetic nervous system, regulating muscle contractions, secretions, and other physiological functions. By binding to these receptors, hyoscyamine blocks the action of acetylcholine, the neurotransmitter responsible for parasympathetic stimulation. This results in relaxation of smooth muscles, decreased secretions, and reduced heart rate [].

Hyoscyamine is a toxic compound in high doses. Symptoms of poisoning can include dry mouth, blurred vision, dilated pupils, drowsiness, hallucinations, and difficulty breathing. In severe cases, it can lead to coma or death.

Here are some safety concerns:

- Toxicity: The lethal dose (LD50) in rats is reported to be around 130 mg/kg.

- Drug Interactions: Hyoscyamine can interact with other medications, potentially causing adverse effects.

- Contraindications: It is contraindicated in individuals with glaucoma, urinary retention, or other conditions where anticholinergic effects are undesirable.

In terms of synthesis, hyoscyamine can be produced from tropinone through a series of enzymatic reactions involving tropinone reductase I and other metabolic pathways within the plant .

Hyoscyamine exhibits significant biological activity primarily through its antimuscarinic effects. It blocks muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5), leading to various physiological effects:

- Gastrointestinal Tract: Reduces peristalsis and gastric secretions, making it effective for treating conditions like irritable bowel syndrome and peptic ulcers.

- Cardiovascular System: Increases heart rate by inhibiting vagal tone at the sinoatrial node.

- CNS Effects: Can cause cognitive impairment due to its action on central muscarinic receptors .

Hyoscyamine's side effects may include dry mouth, blurred vision, constipation, and urinary retention due to its broad anticholinergic activity .

Hyoscyamine is biosynthesized in plants through a complex pathway starting from L-ornithine. The synthesis involves several key steps:

- Decarboxylation of L-ornithine to putrescine.

- Methylation of putrescine to form N-methylputrescine.

- Oxidative deamination leading to the formation of 4-methylaminobutanal.

- Cyclization to produce the N-methylpyrrolium cation.

- Further reactions involving acetoacetic acid yield hygrine, which rearranges to tropinone.

- Finally, tropinone is reduced to tropine, which combines with phenylalanine-derived phenyllactate to yield hyoscyamine .

Hyoscyamine is used therapeutically for various conditions:

- Gastrointestinal Disorders: Effective in treating peptic ulcers, irritable bowel syndrome, diverticulitis, and biliary colic by reducing gut motility and secretion.

- Respiratory Conditions: Used to manage symptoms of acute rhinitis by decreasing secretions.

- Neurological Uses: Occasionally prescribed for managing symptoms associated with Parkinson's disease due to its anticholinergic properties .

- Preoperative Medication: Sometimes utilized to reduce salivation and respiratory secretions before surgery.

Hyoscyamine interacts with various medications and substances:

- Antacids: May reduce the absorption of hyoscyamine; thus, it is recommended to take hyoscyamine at least two hours apart from antacids.

- CNS Depressants: Co-administration with other CNS depressants can enhance sedative effects.

- Other Anticholinergics: Concurrent use with other anticholinergic drugs can increase the risk of side effects like dry mouth and constipation .

Adverse effects may include tachycardia, urinary retention, and confusion, especially in older adults or those with pre-existing conditions affecting cholinergic function.

Hyoscyamine shares structural similarities and pharmacological properties with several other compounds derived from the Solanaceae family. Here are some notable comparisons:

| Compound | Structure Similarity | Primary Uses | Unique Features |

|---|---|---|---|

| Atropine | Enantiomer | Ophthalmic procedures; bradycardia | More potent as a mydriatic agent |

| Scopolamine | Structural analog | Motion sickness; anesthesia | Stronger CNS effects; used as a sedative |

| Tropicamide | Related structure | Mydriatic agent | Shorter duration of action |

| Daturine | Synonym | Similar uses as hyoscyamine | Less common in clinical use |

Hyoscyamine's uniqueness lies in its specific pharmacokinetic profile and its effectiveness in treating gastrointestinal disorders compared to its counterparts .

Chiral Resolution Methodologies

The analytical determination of hyoscyamine enantiomers presents significant challenges due to the compound's tendency toward racemization during extraction and analysis. This structural instability necessitates specialized analytical approaches that can differentiate between the biologically active S-(-)-hyoscyamine and the pharmacologically inactive R-(+)-hyoscyamine enantiomers [1] [2].

Enantiomeric Ratio Determination via Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy represents a powerful technique for enantiomeric differentiation of hyoscyamine, offering advantages over traditional chiral high-performance liquid chromatography methods [1] [2]. The methodology employs chiral lanthanide shift reagents to achieve enantiomeric discrimination through differential chemical shift dispersion.

The enantiomeric ratio determination protocol utilizes one equivalent of trifluoroacetic acid and sub-stoichiometric amounts of ytterbium tris(3-heptafluorobutyrylcamphorato) as the chiral lanthanide shift reagent [1] [3]. The observation of specific carbon signals at positions C12 and C15 in the aromatic region provides the basis for enantiomeric quantification. These carbon positions exhibit sufficient chemical shift separation under the influence of the chiral lanthanide complex to enable accurate integration and subsequent enantiomeric ratio calculation [1] [4].

Table 1: Carbon-13 Nuclear Magnetic Resonance Enantiomeric Differentiation Parameters

| Carbon Position | Method | Chemical Shift Range | Enantiomeric Ratio Range | Resolution | Reference |

|---|---|---|---|---|---|

| C12 | 13C NMR with Yb(hfc)3 and TFA | Aromatic region | 50:50 (racemic) to 98.5:1.5 | Baseline separation achieved | Lanfranchi et al. 2010 |

| C15 | 13C NMR with Yb(hfc)3 and TFA | Aromatic region | 50:50 (racemic) to 98.5:1.5 | Baseline separation achieved | Lanfranchi et al. 2010 |

The method validation encompasses enantiomeric ratios ranging from 50:50 representing racemic atropine to highly enantioenriched samples with ratios of 98.5:1.5 [1]. The enantiomeric ratios measured via carbon-13 nuclear magnetic resonance on the aromatic carbon signals demonstrated excellent agreement with gravimetrically prepared reference standards. Application to Datura stramonium seed extracts revealed the exclusive presence of S-(-)-hyoscyamine, confirming the enantiopure nature of the naturally occurring alkaloid [1].

The carbon-13 nuclear magnetic resonance approach offers several analytical advantages including minimal sample preparation requirements, compatibility with crude plant extracts, and the ability to perform determinations using routine nuclear magnetic resonance instrumentation [1] [2]. The method demonstrates superior precision compared to traditional approaches, with quantitative determination achievable in under thirty minutes using samples as small as ten milligrams [2].

High-Performance Liquid Chromatography Protocols

High-performance liquid chromatography utilizing chiral stationary phases represents the predominant analytical approach for hyoscyamine enantiomeric separation [5] [6] [7] [8]. Multiple chiral stationary phase chemistries have demonstrated efficacy for this challenging separation, with polysaccharide-based and protein-based phases showing particular promise.

Table 2: High-Performance Liquid Chromatography Chiral Resolution Methods

| Parameter | Chiralpak AY-3 | Chiral AGP | Chirobiotic V |

|---|---|---|---|

| Column | Chiralpak AY-3 (250 mm × 4.6 mm, 5.0 μm) | α1-acid glycoprotein (AGP) | Vancomycin-based |

| Mobile Phase | Ethanol + 0.05% diethylamine | Phosphate buffer (pH 7.0) + acetonitrile (99:1) | Various mobile phases tested |

| Flow Rate | Not specified | 0.6 mL/min | Not specified |

| Detection | MS/MS m/z 290.1→124.1 | UV at 205 nm | LC-MS/MS |

| Resolution Factor (Rs) | 1.59 | 1.60 | Variable |

| Selectivity Factor (α) | 1.29 | 1.29 | Variable |

| Analysis Time | 6.5 min | Not specified | Not specified |

The Chiralpak AY-3 polysaccharide-based stationary phase achieves optimal chiral resolution with ethanol containing 0.05% diethylamine as the mobile phase [7]. This system provides a resolution factor of 1.59 and enables complete enantiomeric separation within 6.5 minutes. The method demonstrates excellent performance characteristics with minimal racemization during analysis, maintaining enantiomeric integrity below 20% conversion under optimized conditions [7].

Alpha-1-acid glycoprotein stationary phases offer an alternative approach utilizing protein-substrate interactions for chiral recognition [8] [9]. The optimal mobile phase consists of phosphate buffer at pH 7.0 with minimal acetonitrile content (99:1 v/v). This system achieves comparable resolution factors of 1.60 with selectivity factors of 1.29 for hyoscyamine sulfate [8]. The protein-based approach demonstrates particular utility for pharmaceutical formulation analysis where matrix complexity necessitates robust separation conditions.

Temperature effects significantly influence enantiomeric separation efficiency on chiral stationary phases [8]. Thermodynamic studies reveal that the separation process is enthalpically driven, with optimal resolution achieved at controlled temperatures. The van't Hoff analysis indicates negative enthalpy changes consistent with favorable binding interactions between the chiral selector and the hyoscyamine enantiomers [8].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of hyoscyamine provides definitive structural characterization through characteristic fragmentation pathways under electrospray ionization conditions [10] [11] [12]. The fragmentation behavior exhibits predictable patterns that enable confident compound identification and quantitative analysis in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry Identification of Metabolic Byproducts

The primary fragmentation pathway of protonated hyoscyamine involves the loss of tropic acid (C9H10O3, 166 Da) from the molecular ion at m/z 290, yielding the base peak at m/z 124 [10] [11]. This fragmentation represents cleavage of the ester linkage between the tropine and tropic acid moieties, producing the protonated tropine fragment. The secondary fragmentation pathway involves loss of methylamine (NH2CH3, 31 Da) to generate the fragment at m/z 93 [10].

Table 3: Mass Spectrometric Fragmentation Patterns

| Precursor Ion (m/z) | Major Fragment 1 (m/z) | Major Fragment 2 (m/z) | Fragment 3 (m/z) | Fragment 4 (m/z) | Loss Mechanism 1 | Loss Mechanism 2 | Ionization Mode | Application |

|---|---|---|---|---|---|---|---|---|

| 290.2 | 124.2 | 93.2 | 77.1 | 67.1 | Tropic acid loss (C9H10O3, 166 Da) | NH2CH3 loss (31 Da) | ESI+ | LC-MS/MS quantification |

| 290.1 | 124.1 | 93.0 | 77.1 | Not reported | Tropic acid loss (166 Da) | NH2CH3 loss (31 Da) | ESI+ | Chiral LC-MS/MS |

| 289.168 | 124.0 | 93.0 | 77.1 | 67.1 | Tropic acid loss | Methylamine loss | ESI+ | High-resolution MS |

The quantitative analysis employs the transition m/z 290.2 → 124.2 as the primary quantification channel due to its high intensity and specificity [10] [11]. Confirmation transitions at m/z 290.2 → 93.2, m/z 290.2 → 77.1, and m/z 290.2 → 67.1 provide additional structural verification and enhance analytical confidence. Optimal collision energies range from 24 electron volts for the quantification transition to 68 electron volts for higher energy fragmentations [10].

The metabolic characterization of hyoscyamine involves identification of biotransformation products including tropine and tropic acid [13]. These hydrolysis products represent the primary metabolic pathway for the naturally occurring S-(-)-hyoscyamine enantiomer, which undergoes enzymatic cleavage in biological systems [13] [14]. The detection of these metabolites provides important pharmacokinetic information and enables comprehensive exposure assessment.

Table 4: Metabolite Identification and Characterization

| Metabolite | Molecular Formula | Exact Mass | Role | Detection Method | Biological Significance |

|---|---|---|---|---|---|

| Hyoscyamine | C17H23NO3 | 289.1678 | Parent compound | LC-MS/MS | Active alkaloid |

| Tropine | C8H15NO | 141.1154 | Hydrolysis product | LC-MS | Metabolite |

| Tropic acid | C9H10O3 | 166.0630 | Hydrolysis product | LC-MS | Metabolite |

| N-methylputrescine | C5H12N2 | 116.0844 | Biosynthetic precursor | LC-MS | Precursor in tropane biosynthesis |

| Hyoscyamine aldehyde | C17H21NO3 | 287.1521 | Biosynthetic intermediate | LC-MS/MS | Reduction product |

Biosynthetic pathway elucidation reveals additional metabolites relevant to hyoscyamine characterization [15] [16]. N-methylputrescine represents a key precursor in tropane alkaloid biosynthesis, with putrescine N-methyltransferase catalyzing the rate-limiting methylation step [15]. Hyoscyamine aldehyde serves as an immediate biosynthetic intermediate, with hyoscyamine dehydrogenase facilitating the reversible oxidation-reduction between the aldehyde and alcohol forms [16].

High-Resolution Mass Spectral Libraries

High-resolution mass spectrometry provides enhanced specificity for hyoscyamine identification through accurate mass determination and isotopic pattern matching [17]. The monoisotopic mass of 289.167793607 Da enables differentiation from isobaric compounds and provides definitive molecular formula confirmation as C17H23NO3 [13]. Mass accuracy requirements typically demand measurements within 5 parts per million to ensure confident identification.

Table 5: Liquid Chromatography-Tandem Mass Spectrometry Method Parameters

| Parameter | Value |

|---|---|

| Quantification Transition | 290.2 → 124.2 |

| Confirmation Transition 1 | 290.2 → 93.2 |

| Confirmation Transition 2 | 290.2 → 77.1 |

| Confirmation Transition 3 | 290.2 → 67.1 |

| Collision Energy (eV) | 24 (quantifier) |

| Fragmentor Voltage (V) | 96 |

| Retention Time (min) | 9.69 |

| LOD (μg/kg) | 5 |

| LOQ (μg/kg) | 5 |

| Matrix Effect | Significant - requires matrix-matched calibration |

The analytical method validation demonstrates limits of detection and quantification at 5 μg/kg for both parameters, meeting regulatory requirements for food safety applications [10] [18]. Matrix effects prove significant in complex biological samples, necessitating matrix-matched calibration approaches to ensure quantitative accuracy. The retention time of 9.69 minutes on reversed-phase chromatography provides adequate separation from co-eluting compounds [10].

Purity

Color/Form

Rhombic needles (dilute ethyl alcohol)

White crystals or powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Appearance

Melting Point

MP: 108.5 °C. Specific rotation: -21 deg @ 20 °C/D (ethanol) /(-)-form/

Storage

UNII

GHS Hazard Statements

H330: Fatal if inhaled [Danger Acute toxicity, inhalation]

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

... people poisoned by anticholinesterase organic phosphorus compounds have an increased tolerance for atropine sulfate.

MEDICATION (VET): ...USED ROUTINELY AS ADJUNCT TO GENERAL ANESTHESIA...TO DECR SALIVARY & AIRWAY SECRETIONS. ... USED TO FACILITATE OPHTHALMOSCOPIC EXAM OF INTERNAL OCULAR STRUCTURES & FUNCTIONS &...FOR TREATMENT OF VARIOUS OCULAR DISORDERS. ... ATROPINE IS ESSENTIAL ANTIDOTE TO ANTICHOLINESTERASE OVERDOSAGE & POISONING.

Adequate doses of atropine can abolish many types of reflex vagal cardiac slowing or asystole--for example, from inhalation of irritant vapors, stimulation of the carotid sinus, pressure on the eyeballs, peritoneal stimulation, or injection of contrast dye during cardiac catheterization. It also prevents or abruptly abolishes bradycardia or asystole caused by choline esters, acetylcholinesterase inhibitors, or other parasympathomimetic drugs, as well as cardiac arrest from electrical stimulation of the vagus.

For more Therapeutic Uses (Complete) data for ATROPINE (24 total), please visit the HSDB record page.

Pharmacology

Hyoscyamine is a belladonna alkaloid derivative and the levorotatory form of racemic atropine isolated from the plants Hyoscyamus niger or Atropa belladonna, which exhibits anticholinergic activity. Hyoscyamine functions as a non-selective, competitive antagonist of muscarinic receptors, thereby inhibiting the parasympathetic activities of acetylcholine on the salivary, bronchial, and sweat glands, as well as the eye, heart, bladder, and gastrointestinal tract. These inhibitory effects cause a decrease in saliva, bronchial mucus, gastric juices, and sweat. Furthermore, its inhibitory action on smooth muscle prevents bladder contraction and decreases gastrointestinal motility.

MeSH Pharmacological Classification

ATC Code

A03 - Drugs for functional gastrointestinal disorders

A03B - Belladonna and derivatives, plain

A03BA - Belladonna alkaloids, tertiary amines

A03BA03 - Hyoscyamine

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Acetylcholine (muscarinic)

CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Acute Toxic

Other CAS

5908-99-6

Absorption Distribution and Excretion

The majority of hyoscyamine is eliminated in the urine as the unmetabolized parent compound.

Metabolism Metabolites

Hepatic Half Life: 2-3.5 hours

Associated Chemicals

Atropine sulfate;55-48-1

Wikipedia

Drug Warnings

DRY MOUTH, BLURRED VISION, PHOTOPHOBIA, ANHIDROSIS, & CONSTIPATION ARE UNAVOIDABLE SIDE EFFECTS...

...CONTRAINDICATED IN PERSONS WHOSE INTRAOCULAR PRESSURE IS...ELEVATED...IN PRESENCE OF PROSTATIC HYPERTROPHY OR ORGANIC PYLORIC STENOSIS. ...USED CAUTIOUSLY IN PT WITH PROSTATISM, URINARY RETENTION, DIABETES, HYPERTHYROIDISM, TACHYCARDIA, IN ELDERLY PERSONS, & CHILDREN UNDER 6 YR OF AGE.

ATROPINE IS OF NO VALUE IN DELAYED TYPE OF MUSHROOM POISONING DUE TO TOXINS OF A PHALLOIDES & CERTAIN OTHER SPECIES OF SAME GENUS.

For more Drug Warnings (Complete) data for ATROPINE (16 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

... From Atropa belladonna L., Datura stramonium L., and other Solanaceae. Extraction procedure: Clemnitius, J. Prakt. Chem. 116, 276 (1927). During extraction, partial racemization of the l-hyoscyamine takes place...completed...with dil alkali on heating in chloroform soln: Schneider, Arch. Pharm. 284, 306 (1951)

Extraction of dried leaves and roots of Atropa belladonna L., Solanaceae, growing in Southern and Central Europe, Asia Minor, and Algeria and clutivated in North America, yields atropine, hyoscyamine, and scopolamine. Leaves usually contain 0.3-0.5% total alkaloids. Dried root contains 0.4-0.7% total alkaloids.

General Manufacturing Information

...ATROPINE HAS NOT BEEN SHOWN TO OCCUR IN NATURAL SOURCES AS ALKALOID; IT IS RACEMIC MIXT OF D- & L-HYOSCYAMINE...

...ATROPINE MOLECULE CONSISTS OF 2 COMPONENTS JOINED THROUGH ESTER LINKAGE...ATROPINE, AN ORG BASE, &...TROPIC ACID.

Still one of the most important parasympatholytic agents.

Analytic Laboratory Methods

Analyte: atropine sulfate; matrix: pharmaceutical preparation (tablet); procedure: infrared absorption spectrophotometry with comparison to standards or visual reaction (precipitate) (chemical identification) /atropine sulfate/

Analyte: atropine sulfate; matrix: pharmaceutical preparation (ophthalmic solution); procedure: gas chromatography with flame ionization detection (assay purity) /atropine sulfate/

Analyte: atropine sulfate; matrix: pharmaceutical preparation (ophthalmic solution); procedure: infrared absorption spectrophotometry with comparison to standards or visual reaction (precipitate) (chemical identification) /atropine sulfate/

For more Analytic Laboratory Methods (Complete) data for ATROPINE (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

A DROP OF URINE...FROM PT SUSPECTED OF ATROPINE TOXICOSIS CAUSES MYDRIASIS WHEN PLACED IN EYE OF CAT. ...TESTED PUPIL WILL NOT CONSTRICT WHEN EXPOSED TO LIGHT... THIS SIMPLE PROCEDURE...HELPFUL IN DIFERENTIAL DIAGNOSIS OF BELLADONNA INTOXICATION.

Storage Conditions

Interactions

ACTION OF ATROPINE POTENTIATES & IS POTENTIATED BY OTHER ANTICHOLINERGICS, SYMPATHOMIMETICS, CHOLINOLYTICS, MUSCARINIC RECEPTOR ANTAGONISTS. ACTION OF ATROPINE ANTAGONIZES & IS ANTAGONIZED BY CHOLINERGIC AGENTS, ANTICHOLINESTERASES, MUSCARINIC RECEPTOR AGONISTS, PARASYMPATHOMIMETICS, SYMPATHOLYTICS.

ATROPINE MAY ANTAGONIZE CNS DEPRESSANT DRUGS & POTENTIATE CNS EXCITATORY DRUGS. MAY EITHER POTENTIATE OR ANTAGONIZE TRANQUILIZERS.

/Atropine and Succinylcholine/. This combination though commonly used in children has been observed to incr the occurrence of skeletal muscle rigidity with malignant hyperthermia.

For more Interactions (Complete) data for ATROPINE (10 total), please visit the HSDB record page.

Stability Shelf Life

SLOWLY AFFECTED BY LIGHT. /ATROPINE SULFATE/

Atropine sulfate should be stored below 40 °C, preferably at room temp. Freezing should be avoided. Minimum hydrolysis occurs at pH 3.5. Atropine sulfate 1 mg/ml was found to retain potency for 3 months at room temp when 0.5 or 1 ml of soln was packaged in Tubex. /Atropine sulfate/

Dates

2: Ghobrial PM, Neuberger I, Guglielmo FF, Mitchell DG, Parker L, O'Kane PL, Roth

3: Jaremicz Z, Luczkiewicz M, Kisiel M, Zárate R, El Jaber-Vazdekis N, Migas P.

4: Naumann A, Kurtze L, Krähmer A, Hagels H, Schulz H. Discrimination of

5: Mulder PP, von Holst C, Nivarlet N, van Egmond HP. Intra- and inter-laboratory

6: Zaazaa HE, Salama NN, Abd El Halim LM, Salem MY, Abd El Fattah LE. Strategy

7: Cheng C, Lau JE, Earl MA. Use of atropine-diphenoxylate compared with

8: Cao YD, He YC, Li H, Kai GY, Xu JH, Yu HL. Efficient biosynthesis of rare

9: Nguyen TK, Jamali A, Lanoue A, Gontier E, Dauwe R. Unravelling the

10: Dehghan E, Shahriari Ahmadi F, Ghotbi Ravandi E, Reed DW, Covello PS, Bahrami

11: Dziomba S, Łepek T, Jaremicz Z, Łuczkiewicz M, Prahl A, Kowalski P.

12: Zhang XQ, Luo ZW, Zhang H, Wang FY, Sun JW, Sun M. [Scopolamine and

13: Qiang W, Wang YX, Zhang QZ, Li JD, Xia K, Wu NB, Liao ZH. [Expression pattern

14: Ryad A, Lakhdar K, Majda KS, Samia A, Mark A, Corinne AD, Eric G.

15: Simões PM, Niven JE, Ott SR. Phenotypic transformation affects associative

16: Li J, van Belkum MJ, Vederas JC. Functional characterization of recombinant

17: Kai G, Zhang A, Guo Y, Li L, Cui L, Luo X, Liu C, Xiao J. Enhancing the

18: Long Z, Wang C, Guo Z, Zhang X, Nordahl L, Zeng J, Zeng J, Liang X. A

19: Long SP, Lu Y, Wang YX, Yang CX, Lan XZ, Liao ZH. [Enhancement of tropane

20: Antoine Lanfranchi D, Tomi F, Casanova J. Enantiomeric differentiation of